5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol
Overview
Description
5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the triazinoindole family, known for their diverse biological activities and potential therapeutic applications . The unique structure of this compound, which includes a triazine ring fused to an indole moiety, contributes to its distinctive chemical properties and reactivity .
Scientific Research Applications
5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol has a wide range of applications in scientific research:
Medicinal Chemistry: It has shown potential as an anticancer agent due to its ability to chelate iron and inhibit cancer cell proliferation.
Biological Studies: The compound is used in studies related to apoptosis and cell cycle regulation.
Industrial Applications: It is explored for its antimicrobial properties and potential use in developing new antimicrobial agents.
Mechanism of Action
Target of Action
The primary target of 5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol is iron ions within cancer cells . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function . Rapidly proliferating cancer cells have a higher iron requirement than normal cells .
Mode of Action
This compound acts as an iron chelator , binding to ferrous ions with high affinity . The addition of Fe2+ can abolish the cytotoxicity of the compound .
Biochemical Pathways
By depleting iron ions, this compound can significantly inhibit cancer cell proliferation . This iron ion depletion has emerged as a potential therapeutic strategy for the treatment of cancers .
Result of Action
The compound displays strong antiproliferative activity in vitro against various cancer cell lines, including A549, MCF-7, Hela, and HepG-2 . It can arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provides evidence that induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of ferrous ions. The addition of Fe2+ can abolish the cytotoxicity of the compound . This suggests that the compound’s action, efficacy, and stability could be influenced by the iron ion concentration in the environment.
Biochemical Analysis
Biochemical Properties
5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol has been found to interact with iron ions . It selectively binds to ferrous ions, but not to ferric ions . This interaction is significant as iron is an indispensable trace element involved in various biochemical processes such as cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .
Cellular Effects
In vitro studies have shown that this compound exhibits strong antiproliferative activity against various cancer cells . It has been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with iron ions . Unlike VLX600, a known iron chelator, this compound selectively binds to ferrous ions . The addition of Fe2+ has been found to abolish its cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol typically involves the condensation of isatins with thiosemicarbazide . One common method includes the following steps:
Condensation Reaction: Isatins are reacted with thiosemicarbazide in the presence of a base such as potassium carbonate (K2CO3) in a mixed solvent system of water and dioxane.
Cyclization: The intermediate product undergoes cyclization to form the triazinoindole structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent systems, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) or other peroxides are commonly used for oxidation reactions.
Major Products Formed
Disulfides: Formed through the oxidation of the thiol group.
Substituted Derivatives: Various substituted derivatives can be synthesized by reacting the compound with different electrophiles.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazino[5,6-b]indole Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Indolo[2,3-b]quinoxalines: Another class of heterocyclic compounds with significant biological activity, including antiviral and cytotoxic properties.
Uniqueness
5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol is unique due to its specific substitution pattern and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity . Its ability to selectively bind ferrous ions and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
5-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c1-14-7-5-3-2-4-6(7)8-9(14)11-10(15)13-12-8/h2-5H,1H3,(H,11,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYGCPYYIBGBCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=NNC(=S)N=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193475 | |
Record name | 3H-1,2,4-Triazino(5,6-b)indole-3-thione, 2,5-dihydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645048 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4046-70-2 | |
Record name | 5-Methyl-5H-as-triazino(5,6-b)indole-3-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004046702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4046-70-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=183514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-1,2,4-Triazino(5,6-b)indole-3-thione, 2,5-dihydro-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4046-70-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-5H-AS-TRIAZINO(5,6-B)INDOLE-3-THIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRL1JOC5V7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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